1-(3-Chloropropyl)-3,5-dimethylbenzene
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Overview
Description
1-(3-Chloropropyl)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3,5-dimethylbenzene typically involves the alkylation of 3,5-dimethylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The reduction of the chloropropyl group can yield the corresponding propyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 1-(3-hydroxypropyl)-3,5-dimethylbenzene or 1-(3-aminopropyl)-3,5-dimethylbenzene.
Oxidation: Formation of 1-(3-carboxypropyl)-3,5-dimethylbenzene.
Reduction: Formation of 1-(3-propyl)-3,5-dimethylbenzene.
Scientific Research Applications
1-(3-Chloropropyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloropropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological pathways. The benzene ring and methyl groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but contains additional methoxy groups and a pyrylium ring.
(3-Chloropropyl)trimethoxysilane: Contains a silane group instead of a benzene ring.
Uniqueness
1-(3-Chloropropyl)-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .
Properties
Molecular Formula |
C11H15Cl |
---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5H2,1-2H3 |
InChI Key |
XMLFPXSMMOMVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCCl)C |
Origin of Product |
United States |
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